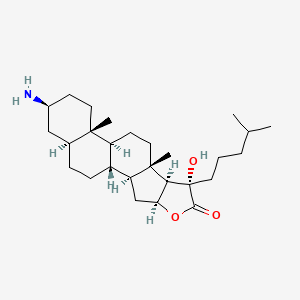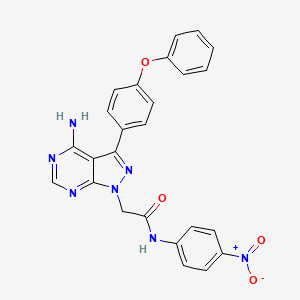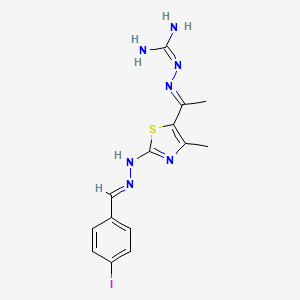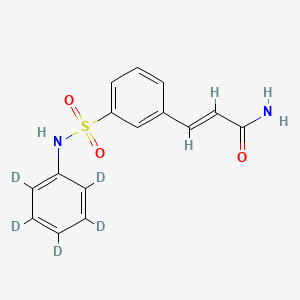
Belinostat amide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Belinostat amide-d5 is a deuterium-labeled derivative of Belinostat amide. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Belinostat amide-d5 involves the incorporation of deuterium into the Belinostat amide molecule. The process typically includes the following steps:
Coupling Reactions: Formation of the amide bond between the deuterated precursor and the appropriate amine.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of precursor molecules.
Automated Coupling Reactions: Use of automated systems to perform coupling reactions efficiently.
High-Throughput Purification: Implementation of high-throughput purification methods to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Belinostat amide-d5 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield reduced derivatives with modified chemical properties .
Scientific Research Applications
Belinostat amide-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Mechanism of Action
Belinostat amide-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and non-histone proteins. As a result, there is an accumulation of acetylated histones and proteins, leading to increased expression of tumor-suppressor genes. This mechanism ultimately induces apoptosis, disrupts cell cycle progression, and inhibits angiogenesis .
Comparison with Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with similar mechanisms of action.
Suberoylanilide Hydroxamic Acid: A hydroxamate-type inhibitor of histone deacetylase enzymes.
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Uniqueness of Belinostat Amide-d5: this compound is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification allows for more accurate quantitation and analysis during drug development and research .
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+/i1D,2D,3D,6D,7D |
InChI Key |
LUVPQDAKKRMIOY-HMUIAXRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


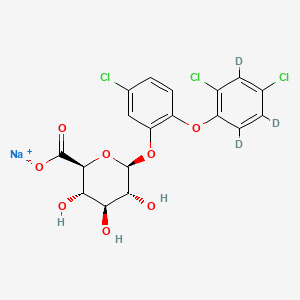

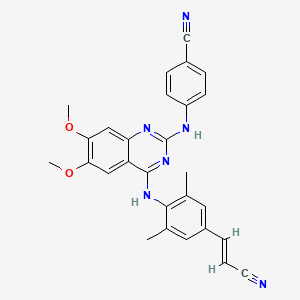
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
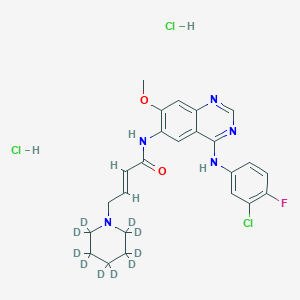
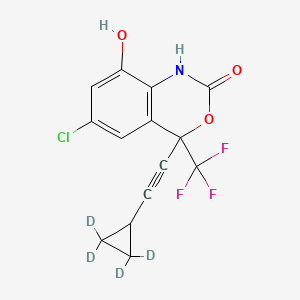
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

